3-(2-Fluorophenyl)-2-methylpropanoic acid
Description
3-(2-Fluorophenyl)-2-methylpropanoic acid is a fluorinated carboxylic acid derivative characterized by a methyl group at the β-position and a fluorine atom at the ortho position of the phenyl ring.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUYNKWOVASPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-2-methylpropanoic acid typically involves the reaction of 2-fluorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the isobutyric acid moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-fluorocinnamic acid, which involves the reduction of the double bond in the presence of a palladium catalyst. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(2-Fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
The table below compares 3-(2-Fluorophenyl)-2-methylpropanoic acid with its positional isomers and analogs, highlighting structural and physicochemical differences:
Key Observations :
Derivatives with Protective Groups
Several derivatives of this compound are used in peptide synthesis and drug development:
Biological Activity
3-(2-Fluorophenyl)-2-methylpropanoic acid, also known as (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid, is a chiral organic compound that has gained attention for its potential biological activities. Its structure features a propanoic acid backbone with a fluorinated aromatic ring, which may influence its interactions in biological systems. This article reviews the available literature on the biological activity of this compound, including its potential antimicrobial properties, mechanisms of action, and applications in pharmaceutical research.
Chemical Structure and Properties
The chemical formula of this compound is C11H13FO2. The presence of the fluorine atom in the phenyl ring is hypothesized to enhance lipophilicity and biological activity compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Weight | 196.22 g/mol |
| Melting Point | Not well-documented |
| Solubility | Soluble in organic solvents |
| Chirality | Chiral (two enantiomers) |
Antimicrobial Potential
Research into structurally similar compounds has indicated potential antimicrobial activity against various bacteria and fungi. Although specific studies directly examining this compound are lacking, it is suggested that compounds within this class may exhibit similar effects. Studies have shown that fluorinated derivatives can possess enhanced antimicrobial properties due to their lipophilic nature and ability to disrupt microbial membranes.
Currently, there is no detailed literature describing the specific mechanism of action for this compound. However, based on related compounds, it is postulated that the compound may interact with various biological targets such as enzymes or receptors, potentially leading to alterations in metabolic pathways or signal transduction processes.
Applications in Pharmaceutical Research
The compound's unique structure positions it as a potential building block in organic synthesis for developing more complex pharmaceuticals. Its possible roles include:
- Drug Development : Investigated for anti-inflammatory and anticancer properties.
- Chemical Synthesis : Utilized in creating derivatives with enhanced biological activities.
- Material Science : Potential applications in developing new materials due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
